molecular formula C11H12ClNO2 B1592360 N-(2-Chloro-6-methylphenyl)-3-oxobutanamide CAS No. 91089-62-2

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

Cat. No. B1592360
CAS RN: 91089-62-2
M. Wt: 225.67 g/mol
InChI Key: NRVXULLHSFITHB-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide, also known as CMPO, is a chemical compound used in various scientific research applications. It belongs to the family of organophosphorus compounds and is widely used in the field of nuclear chemistry.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of related chemical structures, demonstrating its relevance in organic chemistry research. For instance, it has been used in the study of synthetic cannabinoids, where its structure and synthesis pathways were thoroughly explored. This research highlights its importance in understanding the synthesis of complex organic molecules and their characterization through analytical techniques (McLaughlin et al., 2016).

Electrochemical Sensing

In the field of electrochemistry, the compound has contributed to the development of sensors for detecting environmental pollutants. Its structural components have been utilized in constructing electrodes with enhanced sensitivity and selectivity for specific analytes, showcasing its application in environmental monitoring and protection (Karimi-Maleh et al., 2019).

Crystal Structure Analysis

Research has also focused on the crystal structure elucidation of N-aryl-2-chloro-3-oxobutanamides, including the analysis of their intra- and intermolecular interactions. This work is vital for understanding the molecular conformation and bonding characteristics of such compounds in the solid state, which is crucial for designing materials with specific properties (Frohberg et al., 2002).

properties

IUPAC Name

N-(2-chloro-6-methylphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7-4-3-5-9(12)11(7)13-10(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVXULLHSFITHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602996
Record name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloro-6-methylphenyl)-3-oxobutanamide

CAS RN

91089-62-2
Record name N-(2-Chloro-6-methylphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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